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Compound of Interest

Compound Name: Sp100 protein

Cat. No.: B1178982 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed guide for the immunofluorescent staining and

analysis of the Sp100 protein, a key component of the PML nuclear bodies. The protocols and

information are intended to assist researchers in visualizing the subcellular localization of

Sp100 and understanding its role in cellular processes such as transcriptional regulation,

antiviral responses, and tumorigenesis.

Introduction to Sp100
The Sp100 nuclear antigen is a protein predominantly found in the nucleus of mammalian cells,

where it is a major constituent of the Promyelocytic Leukemia (PML) nuclear bodies, also

known as nuclear dots (NDs).[1][2] These dynamic subnuclear structures are involved in a

variety of cellular functions, including the regulation of gene expression, response to viral

infections, and tumor suppression.[3][4] The expression of Sp100 is stimulated by interferons,

which leads to an increase in the size and number of PML nuclear bodies, highlighting its role

in the innate immune response.[2][3] Different splice variants of Sp100 exist, and they can

exhibit distinct localization patterns within the nucleus.[5] Immunofluorescence is a powerful

technique to study the subcellular localization of Sp100 and its recruitment to PML nuclear

bodies under various experimental conditions.
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Data Presentation: Quantitative Analysis of Sp100
Nuclear Bodies
Interferon (IFN) treatment has been shown to significantly increase the expression of Sp100,

leading to a corresponding increase in the number and size of Sp100-containing nuclear

bodies.[2][3] While many studies describe this phenomenon qualitatively, precise quantitative

data can be essential for robust analysis. The following table summarizes representative

quantitative data on the effect of IFN-β treatment on Sp100 protein levels.

Treatment
Condition

Parameter
Measured

Result Reference

Untreated HEp-2 Cells
Relative Sp100

Protein Amount
1-fold (baseline) [3]

IFN-β Treated HEp-2

Cells (1000 IU/ml,

18h)

Relative Sp100

Protein Amount
8 to 9-fold increase [3]

Untreated HEp-2 Cells
Sp100-specific mRNA

Level
Baseline [3]

IFN-β Treated HEp-2

Cells (10h)

Sp100-specific mRNA

Level
13-fold increase [3]

Experimental Protocols
Detailed Protocol for Sp100 Immunofluorescence
Staining in Adherent Cells (e.g., HeLa or HEp-2 cells)
This protocol provides a step-by-step guide for the immunofluorescent staining of Sp100 in

cultured adherent cells.

Materials and Reagents:

Cell Culture: HeLa or HEp-2 cells, appropriate cell culture medium, sterile glass coverslips,

6-well plates.
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Fixation: 4% Paraformaldehyde (PFA) in PBS, pH 7.4.

Permeabilization: 0.2% Triton X-100 in PBS.

Blocking: 5% Normal Goat Serum (or serum from the host species of the secondary

antibody) in PBS.

Primary Antibody: Rabbit anti-Sp100 polyclonal antibody (or a validated monoclonal

antibody). Recommended dilution: 1:200 - 1:1000 (user should optimize).

Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).

Recommended dilution: 1:500 - 1:1000.

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342.

Mounting Medium: Antifade mounting medium.

Buffers: Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

Cell Seeding:

Sterilize glass coverslips and place one in each well of a 6-well plate.

Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time

of staining.

Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO2) for 24-48 hours.

(Optional) For studying the effects of interferon, treat the cells with IFN-β (e.g., 1000 IU/ml)

for 18-24 hours before fixation.

Fixation:

Carefully aspirate the culture medium from the wells.

Gently wash the cells twice with PBS.
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Add 1 ml of 4% PFA in PBS to each well to fix the cells.

Incubate for 15 minutes at room temperature.

Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

Permeabilization:

Add 1 ml of 0.2% Triton X-100 in PBS to each well.

Incubate for 10 minutes at room temperature.

Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes

each.

Blocking:

Add 1 ml of blocking solution (5% Normal Goat Serum in PBS) to each well.

Incubate for 1 hour at room temperature in a humidified chamber.

Primary Antibody Incubation:

Dilute the primary anti-Sp100 antibody to the desired concentration in the blocking

solution.

Aspirate the blocking solution from the wells.

Add the diluted primary antibody to the coverslips, ensuring they are fully covered.

Incubate overnight at 4°C in a humidified chamber.

Washing:

Aspirate the primary antibody solution.

Wash the cells three times with PBS for 5 minutes each.

Secondary Antibody Incubation:
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Dilute the fluorophore-conjugated secondary antibody in the blocking solution.

Add the diluted secondary antibody to the coverslips.

Incubate for 1 hour at room temperature in the dark.

Nuclear Counterstaining:

Aspirate the secondary antibody solution.

Wash the cells three times with PBS for 5 minutes each in the dark.

Incubate the cells with a DAPI or Hoechst solution (e.g., 300 nM in PBS) for 5 minutes at

room temperature in the dark.

Wash the cells twice with PBS.

Mounting:

Carefully remove the coverslips from the wells using fine-tipped forceps.

Briefly dip the coverslips in distilled water to remove salt crystals.

Wick away excess water from the edge of the coverslip with a kimwipe.

Place a small drop of antifade mounting medium onto a clean microscope slide.

Gently lower the coverslip, cell-side down, onto the mounting medium, avoiding air

bubbles.

Seal the edges of the coverslip with clear nail polish.

Imaging:

Allow the mounting medium to cure according to the manufacturer's instructions.

Visualize the staining using a fluorescence or confocal microscope with the appropriate

filter sets for the chosen fluorophore and nuclear stain. Sp100 will appear as distinct

nuclear dots.
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Visualizations
Experimental Workflow for Sp100 Immunofluorescence
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Click to download full resolution via product page

Caption: Experimental workflow for Sp100 immunofluorescence staining.

Sp100 in the p53 Activation Pathway

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1178982?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DNA Damage

HIPK2 (inactive)

activates

HIPK2 (active)

 

p53

phosphorylates

p53 (active,
phosphorylated)

Sp100

co-activates

Target Gene Expression
(e.g., p21)

promotes

Apoptosis

Click to download full resolution via product page

Caption: Role of Sp100 as a coactivator in the HIPK2-p53 signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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